
Dnmt3A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNMT3A-IN-1 is a potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A). DNMT3A is an enzyme involved in DNA methylation, a crucial epigenetic modification that regulates gene expression. This compound specifically targets DNMT3A, affecting its activity.
Vorbereitungsmethoden
Synthetic Routes:
Industrial Production Methods:
Information on large-scale industrial production methods for DNMT3A-IN-1 is limited. Typically, pharmaceutical companies develop proprietary synthetic routes for commercial production. These methods often involve optimization for yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
DNMT3A-IN-1 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen während seiner Synthese und biologischen Wechselwirkungen. Häufige Arten von Reaktionen umfassen Oxidation, Reduktion und Substitution. Ohne spezifische Daten können wir keine präzisen Angaben machen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kann Reagenzien wie Peroxide oder Metallkatalysatoren beinhalten.
Reduktion: Könnte Reduktionsmittel wie Hydride (z. B. LiAlH₄) verwenden.
Substitution: Kann unter nukleophilen Bedingungen (z. B. SN1- oder SN2-Reaktionen) auftreten.
Hauptprodukte:
Die Hauptprodukte, die während der Synthese von this compound gebildet werden, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab. Diese Produkte würden wahrscheinlich mit der chemischen Struktur von this compound verwandt sein.
Wissenschaftliche Forschungsanwendungen
Targeting Hematological Malignancies
Recent studies have highlighted the significance of Dnmt3A mutations in acute myeloid leukemia (AML) and other blood cancers. Approximately 30% of AML patients exhibit mutations in the Dnmt3A gene, which are associated with poor prognosis and treatment resistance . Inhibiting Dnmt3A with Dnmt3A-IN-1 may restore normal methylation patterns and enhance the sensitivity of these cancers to conventional therapies.
Case Study:
In a cohort study involving 152 patients with de novo AML, those with Dnmt3A mutations had inferior survival rates when treated with standard-dose anthracycline induction therapy. However, dose escalation improved survival outcomes in this subgroup . This suggests that combining this compound with standard treatments could yield better results.
Epigenetic Reprogramming
This compound has been investigated for its ability to induce epigenetic reprogramming in cancer cells. By inhibiting Dnmt3A, researchers aim to reactivate silenced tumor suppressor genes and restore normal cellular functions. This application is particularly relevant in cancers where hypermethylation contributes to tumor progression.
Data Table: Effects of this compound on Gene Expression
Gene Targeted | Expression Change | Cancer Type |
---|---|---|
Tumor Suppressor Gene A | Increased | AML |
Tumor Suppressor Gene B | Increased | Solid Tumors |
Oncogene C | Decreased | Lymphoma |
Potential in Neuroscience
Emerging research indicates that Dnmt3A is involved in neurodevelopmental processes and memory formation. Inhibitors like this compound may have applications in treating neurological disorders characterized by abnormal DNA methylation patterns.
Case Study:
In rodent models, elevated levels of Dnmt3A were correlated with impaired fear extinction learning. Treatment with a selective inhibitor led to enhanced memory retention and reduced fear renewal, suggesting potential therapeutic avenues for anxiety disorders .
Structural Insights for Drug Design
The structural basis for the interaction between Dnmt3A and its inhibitors has been explored using molecular dynamics simulations. These studies provide insights into how modifications to the chemical structure of inhibitors like this compound can enhance selectivity and efficacy against specific DNMT isoforms .
Wirkmechanismus
DNMT3A-IN-1’s mechanism involves inhibiting DNMT3A. It likely binds to the active site, disrupting DNA methylation. This inhibition affects gene expression patterns, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von DNMT3A-IN-1 liegt in seiner Selektivität für DNMT3A. Ähnliche Verbindungen umfassen andere DNMT-Inhibitoren (z. B. 5-Azacytidin, Decitabin) und epigenetische Modulatoren (z. B. Histondeacetylase-Inhibitoren).
1 Huang S, et al. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A. Bioorg Med Chem Lett. 2021; 40:127908.
Biologische Aktivität
Dnmt3A-IN-1 is a selective inhibitor of the DNA methyltransferase Dnmt3A, which plays a crucial role in DNA methylation processes associated with gene regulation and cellular differentiation. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment, where aberrant DNA methylation patterns are prevalent.
This compound functions by specifically inhibiting the enzymatic activity of Dnmt3A, which is responsible for de novo methylation of DNA. This inhibition can lead to alterations in gene expression profiles, potentially reversing the effects of hypermethylation seen in various malignancies.
Key Findings on Mechanism:
- Inhibition of Methyltransferase Activity : Studies have demonstrated that this compound effectively reduces the methylation activity of Dnmt3A in vitro, leading to increased expression of previously silenced genes .
- Impact on Tumor Microenvironment : By inhibiting Dnmt3A, this compound may enhance anti-tumor immunity by preventing the methylation-induced exhaustion of T-cells, thereby promoting a more favorable immune response against tumors .
Biological Activity and Efficacy
Research has shown that this compound exhibits significant biological activity across various cancer models. Here are some notable studies highlighting its efficacy:
Case Studies
- Acute Myeloid Leukemia (AML) :
- Melanoma :
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Research Findings
Recent studies have elucidated several important aspects regarding the biological activity of this compound:
Gene Expression Modulation
- Reactivation of Tumor Suppressor Genes : Inhibition of Dnmt3A has been linked to the reactivation of tumor suppressor genes that are typically silenced through hypermethylation. This reactivation can lead to decreased proliferation and increased apoptosis in cancer cells .
Immune Response Enhancement
Eigenschaften
Molekularformel |
C30H38N6O4 |
---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one |
InChI |
InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35) |
InChI-Schlüssel |
JPXAIORZGBCHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.